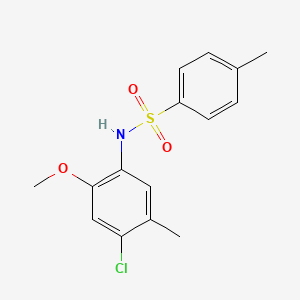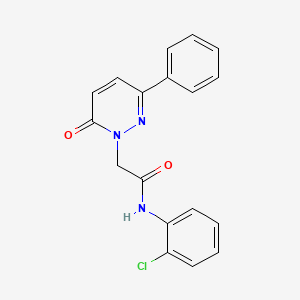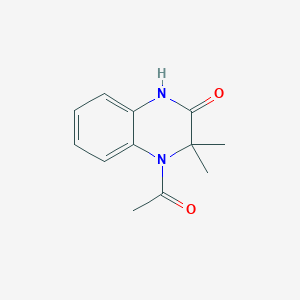
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide, also known as CMMS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes and has been investigated for its potential in treating conditions such as cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide involves the inhibition of the activity of certain enzymes such as CA IX. By inhibiting the activity of these enzymes, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can disrupt various cellular processes that are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can have various biochemical and physiological effects on cells. For example, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to inhibit the production of certain inflammatory cytokines, which can contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to investigate the specific role of these enzymes in various cellular processes. However, one limitation of using N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide is its potential toxicity to cells at high concentrations. This can make it difficult to determine the optimal concentration of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide to use in experiments.
Orientations Futures
There are many potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide. One area of interest is in the development of more potent and selective inhibitors of CA IX. Additionally, researchers are investigating the potential of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide in treating other conditions such as neurodegenerative diseases and inflammation. Finally, there is ongoing research into the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzenamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications due to its ability to inhibit the activity of certain enzymes. One of the most promising areas of research for N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide is in the treatment of cancer. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can inhibit the activity of a specific enzyme called carbonic anhydrase IX (CA IX) which is overexpressed in many types of cancer. By inhibiting the activity of CA IX, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to reduce the growth and spread of cancer cells.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-6-12(7-5-10)21(18,19)17-14-8-11(2)13(16)9-15(14)20-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXQBQFUSAXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)

![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)
